molecular formula C9H10N2O2S B8454099 N-methyl-1H-indole-6-sulfonamide

N-methyl-1H-indole-6-sulfonamide

Cat. No.: B8454099
M. Wt: 210.26 g/mol
InChI Key: JFJZUXBRSGEOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1H-indole-6-sulfonamide is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-methyl-1H-indole-6-sulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-6,10-11H,1H3

InChI Key

JFJZUXBRSGEOTE-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.68 g (0.299 mol) of 5-bromo-6-methylsulfamoylindole in ethanol was degassed under nitrogen for 15 minutes. Then triethylamine (0.036 mol) was added and then 1.09 g of palladium catalyst. The mixture was hydrogenated (40 psi) for 3 hours. Thin layer chromatography (2.5% methanol/methylene chloride) showed the reaction was complete. The mixture was filtered to remove the catalyst and then concentrated under reduced pressure. The oil remaining was taken up in chloroform and concentrated under reduced pressure four times to remove traces of ethanol solvent. The oil was chromatographed on a silica gel column eluted with 2.5% methanol/methylene chloride. The golden solution was concentrated under vacuum to give an oil. The oil was mixed with water and a tan solid precipitated. After cooling overnight, the tan solid was isolated by vacuum filtration and then washed with water. The solid was allowed to dry and then crushed to a powder which was allowed to further dry. 5.76 g (91.2% by weight yield) of 6-methylsulfamoylindole was obtained. M/e 210 1H-NMR: (DMSO) δ7.859 (m,1H), 7.728 (d, 1H), 7.63 (t, 1H), 7.39 (dd,1H), 7.25 (q, 1H), 6.57 (t,1H), 2.37 (d,3H).
Name
5-bromo-6-methylsulfamoylindole
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.036 mol
Type
reactant
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.09 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.